molecular formula C21H25N3O3 B14990696 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14990696
M. Wt: 367.4 g/mol
InChI Key: MJDZCUALLAUPBV-SOFGYWHQSA-N
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Description

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Ethenyl Group: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the ethenyl group.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving the ethenyl group and other necessary reagents.

    Piperidine Substitution: The piperidine ring is introduced through a substitution reaction, where the dimethylpiperidine group is attached to the oxazole ring.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: Various substitution reactions can occur, especially at the piperidine ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives.

Scientific Research Applications

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pterostilbene: A compound with a similar ethenyl group and methoxy substituents.

    4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenol: Another compound with a similar ethenyl group but different functional groups.

Uniqueness

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H25N3O3/c1-14-9-15(2)13-24(12-14)21-17(11-22)23-20(27-21)8-6-16-5-7-18(25-3)19(10-16)26-4/h5-8,10,14-15H,9,12-13H2,1-4H3/b8-6+

InChI Key

MJDZCUALLAUPBV-SOFGYWHQSA-N

Isomeric SMILES

CC1CC(CN(C1)C2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N)C

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N)C

Origin of Product

United States

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